Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate typically involves the reaction of imidazole derivatives with ethyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethoxycarbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-carboxylate esters.
Scientific Research Applications
Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1H-imidazole-1-carboxylate: A related compound with similar structural features but different functional groups.
N-Carboethoxyimidazole: Another imidazole derivative with distinct chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H17N3O6 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 1-[bis(ethoxycarbonyl)amino]imidazole-2-carboxylate |
InChI |
InChI=1S/C12H17N3O6/c1-4-19-10(16)9-13-7-8-14(9)15(11(17)20-5-2)12(18)21-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
OBADUOPTYPCPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1N(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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